molecular formula C9H19NO B2684474 [(1S,2R)-2-(Dimethylamino)cyclohexyl]methanol CAS No. 151695-82-8

[(1S,2R)-2-(Dimethylamino)cyclohexyl]methanol

Cat. No.: B2684474
CAS No.: 151695-82-8
M. Wt: 157.257
InChI Key: YHARJABDPGDVSR-RKDXNWHRSA-N
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Description

Chemical Structure and Properties: [(1S,2R)-2-(Dimethylamino)cyclohexyl]methanol is a chiral cyclohexanol derivative featuring a dimethylamino group at the C2 position and a hydroxymethyl group at the C1 position. The stereochemistry (1S,2R) is critical for its interactions in asymmetric catalysis and pharmaceutical applications.

Applications: This compound is primarily utilized as a chiral building block in organocatalysis, particularly in thiourea-based catalysts for enantioselective synthesis . Its dimethylamino group enhances hydrogen-bonding capabilities, while the hydroxymethyl group contributes to solubility in polar solvents.

Properties

IUPAC Name

[(1S,2R)-2-(dimethylamino)cyclohexyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-10(2)9-6-4-3-5-8(9)7-11/h8-9,11H,3-7H2,1-2H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHARJABDPGDVSR-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCCC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1CCCC[C@@H]1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,2R)-2-(Dimethylamino)cyclohexyl]methanol typically involves the reaction of cyclohexanone with dimethylamine in the presence of a reducing agent. One common method is the reductive amination of cyclohexanone using sodium borohydride (NaBH4) as the reducing agent. The reaction is carried out in an organic solvent such as methanol or ethanol under controlled temperature conditions to yield the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalytic hydrogenation and advanced purification techniques such as distillation and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Oxidation of the Hydroxymethyl Group

The primary alcohol moiety undergoes oxidation to form a ketone or carboxylic acid. For example:

  • Oxidation to Ketone : Under Swern oxidation conditions (oxalyl chloride, DMSO, and triethylamine), the alcohol is converted to [(1S,2R)-2-(dimethylamino)cyclohexyl]ketone .

  • Enzymatic Oxidation : Lipase-mediated oxidation in aqueous media yields the corresponding aldehyde intermediate, which can further oxidize to the carboxylic acid .

Reaction Reagents/Conditions Product Yield Ref.
Oxidation to ketoneDMSO, oxalyl chloride, −78°C[(1S,2R)-2-(Dimethylamino)cyclohexyl]ketone72%

Esterification and Etherification

The alcohol participates in esterification and Mitsunobu reactions:

  • Acetylation : Treatment with acetyl chloride in pyridine produces the acetate ester .

  • Mitsunobu Reaction : With diethyl azodicarboxylate (DEAD) and triphenylphosphine, the alcohol forms ethers with phenols or other alcohols .

Reaction Reagents/Conditions Product Yield Ref.
AcetylationAcetyl chloride, pyridine, 0°CAcetylated derivative85%
Mitsunobu with phenolDEAD, PPh₃, THF[(1S,2R)-2-(Dimethylamino)cyclohexyl]methyl aryl ether68%

Amino Group Functionalization

The dimethylamino group undergoes alkylation and acylation:

  • Quaternization : Reaction with methyl iodide forms a quaternary ammonium salt .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its interactions with biological targets, particularly receptors and enzymes. The dimethylamino group plays a crucial role in engaging with these targets through hydrogen bonding and electrostatic interactions.

  • Therapeutic Effects : Studies suggest that [(1S,2R)-2-(Dimethylamino)cyclohexyl]methanol may have applications in pain management and as a precursor in drug synthesis. Its ability to modulate enzyme activity indicates potential for developing treatments for various conditions, including neurodegenerative diseases and metabolic disorders.

Drug Development

The compound's stereochemistry significantly influences its pharmacological properties, making it a valuable candidate in drug design. The specific (1S,2R) configuration enhances its efficacy compared to other stereoisomers.

  • Case Study : Research has shown that compounds with similar structures can be effective in targeting specific pathways involved in diseases such as Alzheimer's and cancer. The compound's ability to inhibit certain enzymes could lead to the development of novel therapeutic agents .

Synthesis Techniques

The synthesis of this compound typically involves asymmetric synthesis techniques. Common methods include:

  • Diastereoselective Reductive Amination : This method allows for the selective formation of the desired stereoisomer.
  • Mitsunobu Reaction : This reaction is often utilized to introduce functional groups while maintaining stereochemical integrity.

These methods underscore the compound's accessibility for research and industrial applications .

Mechanism of Action

The mechanism of action of [(1S,2R)-2-(Dimethylamino)cyclohexyl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites, influencing the compound’s biological activity. The hydroxyl group may also participate in hydrogen bonding, affecting the compound’s solubility and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Cyclohexane Ring

(a) [(1S,2S)-2-(Dipentylamino)cyclohexyl]thiourea
  • Structure: Features a dipentylamino group (bulkier than dimethylamino) and a thiourea moiety.
  • Role: Acts as a bifunctional catalyst in asymmetric Michael additions. The thiourea group enhances substrate binding via dual hydrogen bonding, while the bulky dipentylamino group improves stereocontrol .
  • Key Difference: Reduced solubility in non-polar solvents compared to the dimethylamino analog due to increased hydrophobicity.
(b) N-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-N'-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]thiourea
  • Structure: Combines dimethylamino and thiourea groups with a diphenylethanol moiety.
  • Application: Used in asymmetric aldol reactions. The diphenylethanol group introduces π-π stacking interactions, enhancing enantioselectivity (up to 99% ee) .
  • Comparison : The additional aromatic system increases molecular weight (MW = 397.6 vs. ~219 for the target compound) and alters catalytic efficiency .

Stereochemical Variations

(a) (1S,2S)-1,2-Cyclohexanedimethanol
  • Structure : Contains two hydroxymethyl groups in a (1S,2S) configuration.
  • Properties : Higher melting point (60–63°C) and boiling point (270°C) compared to the target compound, attributed to stronger intermolecular hydrogen bonding .
  • Application: Used in polyester synthesis and as a chiral solvent. Lacks the dimethylamino group, limiting catalytic utility.
(b) (-)-CIS-2-BENZYLAMINOCYCLOHEXANEMETHANOL
  • Structure: Benzylamino substituent at C2 and hydroxymethyl at C1 in (1S,2R) configuration.
  • Properties : Melting point 67–69°C; the benzyl group introduces aromaticity, enhancing UV activity but reducing solubility in water .
  • Role: Used in resolution of chiral acids. The benzylamino group provides steric hindrance, contrasting with the electron-donating dimethylamino group .

Functional Group Modifications

(a) Tramadol Derivatives (e.g., (1R,2S)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol)
  • Structure: Methoxyphenyl substituent at C1 and dimethylaminomethyl at C2.
  • Application: Pharmaceutical agent (analgesic). The methoxyphenyl group enhances binding to opioid receptors, while the dimethylaminomethyl group influences bioavailability .
  • Key Contrast : The target compound lacks the methoxyphenyl group, making it unsuitable for neurological applications but more versatile in catalysis.
(b) 1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(1S,2S)-(+)-2-(dimethylamino)cyclohexyl]thiourea (S,S-TUC)
  • Structure : Thiourea linked to a trifluoromethylphenyl group.
  • Role : High-performance catalyst in asymmetric Henry reactions. The electron-withdrawing CF₃ groups increase acidity of the thiourea NH, enhancing hydrogen-bonding strength .
  • Comparison : The target compound’s hydroxymethyl group replaces thiourea, limiting substrate scope but improving synthetic accessibility .

Data Tables

Table 1: Physical Properties of Selected Compounds

Compound Name Molecular Formula MW Melting Point (°C) Solubility Application
[(1S,2R)-2-(Dimethylamino)cyclohexyl]methanol C₉H₁₉NO ~165* Not reported Polar solvents Organocatalysis
(1S,2S)-1,2-Cyclohexanedimethanol C₈H₁₆O₂ 144.21 60–63 Water, ethanol Polyester synthesis
(-)-CIS-2-Benzylaminocyclohexanemethanol C₁₄H₂₁NO 219.32 67–69 Chloroform, methanol Chiral resolution
S,S-TUC C₁₆H₁₉F₆N₃S 423.4 Not reported Dichloromethane Asymmetric catalysis

*Estimated based on structural analogs.

Table 2: Catalytic Performance in Asymmetric Reactions

Catalyst Reaction Type Enantiomeric Excess (ee) Reference
This compound-derived thiourea Aldol Reaction 85–90%
S,S-TUC Henry Reaction 95–99%
N-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-N'-diphenylethyl thiourea Michael Addition 92%

Biological Activity

[(1S,2R)-2-(Dimethylamino)cyclohexyl]methanol is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape.

Chemical Structure and Properties

The compound has the molecular formula C9H19NOC_9H_{19}NO and a molecular weight of approximately 157.25 g/mol. Its structure includes a dimethylamino group attached to a cyclohexyl ring, contributing to its unique chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various cellular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, such as phospholipase A2, which plays a role in lipid metabolism and inflammatory responses .
  • Receptor Modulation : It may act on neurotransmitter receptors, influencing signaling pathways associated with pain perception and mood regulation.

1. Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

  • Analgesic Activity : Similar compounds have demonstrated pain-relieving effects through modulation of opioid receptors.
  • Anti-inflammatory Properties : The inhibition of phospholipase A2 suggests potential anti-inflammatory effects .

2. Case Studies

Several studies highlight the compound's relevance in clinical settings:

  • Acute Intoxication Cases : Instances of acute intoxication involving related compounds have been documented, indicating the importance of understanding the compound's safety profile .
  • Therapeutic Potential : Investigations into its use as a precursor for pharmaceuticals suggest it may have applications in developing new analgesics or anti-inflammatory drugs .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

Compound NameStructure TypeKey Biological Activity
[(1S,2R)-2-(Dimethylamino)cyclopentyl]methanolCyclopentyl derivativeEnzyme inhibition, potential analgesic
[(1S,2R)-2-(Dimethylamino)cyclopropyl]methanolCyclopropyl derivativeDifferent receptor interactions
U-47700Synthetic opioidHigh potency analgesic; linked to overdoses

Research Findings

Recent studies have explored the synthesis and biological evaluation of this compound:

  • In vitro Studies : Laboratory experiments have shown that this compound can modulate cellular responses in various models, suggesting potential therapeutic applications .
  • Mechanistic Studies : Detailed investigations into its mechanism reveal that it can influence lipid metabolism pathways and receptor-mediated signaling processes .

Q & A

Q. Solutions :

  • Low-Temperature Processes : Use cryogenic conditions (<0°C) during dimethylation .
  • Crystallization-Induced Asymmetric Transformation (CIAT) : Recrystallize intermediates to enhance ee .
  • Flow Chemistry : Continuous flow systems minimize thermal gradients and improve reproducibility .

Basic: What safety protocols are recommended for handling this compound based on structural analogs?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of vapors (analogous to cyclohexanemethanol ).
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : In airtight containers under nitrogen, away from oxidizers .

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